

synthesis of 4-Amino-3-penten-2-one from acetylacetone

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Compound of Interest

Compound Name: 4-Amino-3-penten-2-one

Cat. No.: B074499

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Application Note: Synthesis of 4-Amino-3-penten-2-one

Introduction

4-Amino-3-penten-2-one, also known as acetylacetonamine, is a versatile β -enaminone intermediate with significant applications in organic synthesis. Its structure features both a ketone and an enamine functional group, making it a valuable precursor for the synthesis of various heterocyclic compounds, metal complexes, and pharmaceutical agents. This application note provides a detailed protocol for the synthesis of **4-amino-3-penten-2-one** from the readily available starting material, acetylacetone, and ammonia. The described methods are straightforward, high-yielding, and suitable for typical laboratory settings.

Reaction Principle

The synthesis proceeds via the condensation reaction between one of the carbonyl groups of acetylacetone (pentane-2,4-dione) and ammonia. This reaction forms a stable enaminone product. The equilibrium of this reaction is driven towards the product by the formation of a conjugated system and intramolecular hydrogen bonding.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C_5H_9NO	[1] [2] [3] [4]
Molar Mass	99.13 g/mol	[1] [2] [3] [4]
CAS Number	1118-66-7	[1] [3] [4]
Appearance	Low-melting solid	[5]
Melting Point	42-43 °C	[6]
Boiling Point	104 °C at 16 mmHg	[5]
IUPAC Name	4-aminopent-3-en-2-one	[1]

Experimental Protocols

Two primary methods for the synthesis are presented below. Method A is a room temperature reaction that proceeds over 24 hours, while Method B is a faster, heated reaction.

Materials and Equipment

- Acetylacetone ($C_5H_8O_2$, 99%+)
- Concentrated Ammonia solution (NH_4OH , 28-30%)
- Ether (diethyl ether), anhydrous
- Sodium chloride ($NaCl$)
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4), anhydrous
- Round-bottom flasks
- Stir plate and stir bar
- Steam bath or heating mantle
- Separatory funnel

- Rotary evaporator
- Apparatus for vacuum filtration
- Melting point apparatus

Method A: Room Temperature Synthesis

This method allows for the formation of the product over 24 hours at ambient temperature.

Protocol:

- To a 50 mL round-bottom flask, add acetylacetone (2.0 g, approximately 20 mmol).
- Slowly add concentrated ammonia solution (3 mL, $d=0.880 \text{ g/mL}$) to the acetylacetone with stirring. An initial white precipitate of the ammonium salt may form, and the reaction is exothermic.^[6]
- Seal the flask and allow the reaction mixture to stand at room temperature for 24 hours. The mixture will turn into a yellow solution.^[6]
- After 24 hours, saturate the yellow solution with sodium chloride to reduce the solubility of the organic product in the aqueous phase.
- Extract the product from the aqueous solution with diethyl ether (3 x 20 mL).
- Combine the organic extracts in a separatory funnel and wash with a saturated sodium chloride solution (1 x 15 mL).
- Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the ether under reduced pressure using a rotary evaporator.
- The resulting crystalline solid is **4-amino-3-penten-2-one**. For higher purity, the product can be recrystallized from cold diethyl ether.^[6]
- A typical yield for this method is between 85-90%.^[6]

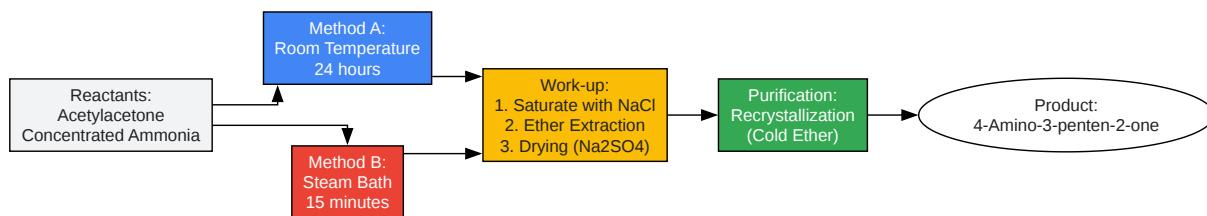
Method B: Heated Synthesis

This method provides a more rapid synthesis by heating the reaction mixture.

Protocol:

- In a 100 mL round-bottom flask equipped with a reflux condenser, combine acetylacetone (2.0 g, approximately 20 mmol) and concentrated ammonia solution (20 mL, d=0.880 g/mL).
- Heat the mixture on a steam bath for 15 minutes in an open flask (in a well-ventilated fume hood).[6]
- Allow the resulting yellow solution to cool to room temperature.
- Saturate the solution with sodium chloride.
- Extract the product with diethyl ether (3 x 20 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crystalline product.
- Recrystallize from cold diethyl ether if necessary to obtain a product with a melting point of 42-43 °C.[6]

Reaction Workflow



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Caption: Workflow for the synthesis of **4-Amino-3-penten-2-one**.

Safety Precautions

- This work should be performed in a well-ventilated fume hood.
- Acetylacetone is flammable and an irritant.
- Concentrated ammonia is corrosive and has a pungent odor.
- Diethyl ether is extremely flammable.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Characterization Data

Technique	Expected Results
Melting Point	42-43 °C[6]
¹ H NMR (CDCl ₃)	δ (ppm): 1.9 (s, 3H), 2.0 (s, 3H), 4.9 (s, 1H), 5.0 (br s, 1H), 9.7 (br s, 1H)
¹³ C NMR (CDCl ₃)	δ (ppm): 18.9, 28.6, 96.0, 162.7, 195.4
IR (KBr, cm ⁻¹)	v: 3300-3100 (N-H), 1610 (C=O, conjugated), 1570 (C=C)

Conclusion

The synthesis of **4-amino-3-penten-2-one** from acetylacetone and ammonia is a robust and high-yielding process. Both the room temperature and heated methods provide the desired product in excellent yields. The straightforward procedure and use of common laboratory reagents make this an accessible and valuable transformation for researchers in synthetic chemistry and drug development.

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